5H-Pyrrolo[2,3-b]pyrazin-7-amine
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Overview
Description
5H-Pyrrolo[2,3-b]pyrazin-7-amine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[2,3-b]pyrazin-7-amine typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation methods . One common synthetic route starts with a halo-pyrazine derivative, followed by palladium-catalyzed Sonogashira cross-coupling and base-induced C-N cyclization . Another method involves regioselective amination reactions of dihalo-pyrrolopyrazines under microwave irradiation .
Industrial Production Methods
the use of scalable synthetic routes, such as those involving palladium-catalyzed reactions and microwave-assisted synthesis, suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[2,3-b]pyrazin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and microwave irradiation . The conditions often involve elevated temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield various substituted pyrrolopyrazine derivatives .
Scientific Research Applications
5H-Pyrrolo[2,3-b]pyrazin-7-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[2,3-b]pyrazin-7-amine is not fully understood. it is known to exhibit kinase inhibitory activity, suggesting that it may interact with specific kinases involved in cellular signaling pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities compared to 5H-Pyrrolo[2,3-b]pyrazin-7-amine.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are potent necroptosis inhibitors.
Uniqueness
This compound is unique due to its specific kinase inhibitory activity, which distinguishes it from other pyrrolopyrazine derivatives that exhibit different biological activities .
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,7H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDWOBFILYFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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